molecular formula C6H6ClNO B078714 3-Chloro-2-methoxypyridine CAS No. 13472-84-9

3-Chloro-2-methoxypyridine

Cat. No. B078714
CAS RN: 13472-84-9
M. Wt: 143.57 g/mol
InChI Key: MSICGKUDCSUMJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-2-methoxypyridine and its derivatives often involves nucleophilic substitution reactions, starting from halopyridines. For instance, reactions of 2-chloropyridine derivatives with sodium methoxide can efficiently produce 2-methoxypyridine derivatives, highlighting the role of nucleophilic substitution in introducing the methoxy group into the pyridine ring. These synthetic routes typically achieve high yields and demonstrate the feasibility of obtaining various substituted pyridines through methodical changes in the starting materials and reaction conditions (Ershov et al., 2015).

Molecular Structure Analysis

The structural analysis of 3-Chloro-2-methoxypyridine derivatives is crucial for understanding their chemical behavior. Techniques such as X-ray diffraction, IR, NMR, and MS are commonly used to confirm the structure of synthesized compounds. For example, the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was analyzed using X-ray analysis, revealing insights into its molecular geometry and intermolecular interactions (Jukić et al., 2010).

Chemical Reactions and Properties

3-Chloro-2-methoxypyridine participates in a variety of chemical reactions, including but not limited to nitration, methoxylation, and halogenation. These reactions are influenced by the presence of substituents on the pyridine ring, which can direct further chemical modifications and influence the reactivity of the compound. The synthesis and subsequent reactions of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride illustrate the compound's versatility in organic synthesis (Dai Gui, 2004).

Physical Properties Analysis

The physical properties of 3-Chloro-2-methoxypyridine, such as melting point, boiling point, and solubility, are essential for its handling and application in synthesis. These properties depend on the molecular structure and the presence of functional groups. For example, the melting point of a derivative, 3-Methoxy-5-chloro-2,6dinitropyridine, was reported to be 115-117 ℃, indicating its stability under room temperature (W. Jianlong, 2007).

Chemical Properties Analysis

The chemical properties of 3-Chloro-2-methoxypyridine, such as reactivity towards nucleophiles or electrophiles, are central to its use as an intermediate in organic synthesis. Detailed studies on its reactivity patterns help in designing synthetic routes for the production of target molecules. Density functional theory (DFT) studies, for example, have provided valuable insights into the vibrational and electronic spectra of 2-chloro-6-methoxypyridine, shedding light on its reactivity and interactions with other molecules (Arjunan et al., 2011).

Scientific Research Applications

  • Lithiation Studies : 3-Chloro-2-methoxypyridine has been used in studies exploring lithiation pathways. For instance, Gros, Choppin, and Fort (2003) investigated the lithiation of 2-chloro and 2-methoxypyridine, revealing the complexity of C-3 lithiation and proposing a mechanism involving precomplexation of lithium dialkylamides (Gros, Choppin, & Fort, 2003).

  • Synthesis of Nitro and Dinitropyridines : The compound has been used in the synthesis of various nitro and dinitropyridines. Bissell and Swansiger (1987) reported the preparation and nitration of 3-chloro-5-methoxypyridine N-oxide, yielding products like 5-chloro-3-methoxy-2-nitro-pyridine N-oxide (Bissell & Swansiger, 1987).

  • Formation of Pyridyne : Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor, showing its reactivity with substances like 2-methoxyfuran (Walters, Carter, & Banerjee, 1992).

  • Density Functional Theory Studies : Arjunan et al. (2011) conducted Fourier transform infrared (FTIR) and FT-Raman spectra studies on 2-chloro-6-methoxypyridine, providing detailed vibrational assignment and analysis (Arjunan et al., 2011).

  • Catalytic Carbonylative Polymerizations : Liu and Jia (2004) utilized a combination involving m-methoxypyridine for catalytic carbonylative polymerizations of heterocycles, demonstrating versatility in synthesizing polyesters and poly(amide-block-ester)s (Liu & Jia, 2004).

  • Synthesis of Diamino and Dinitropyridine : Jianlong (2007) synthesized 3-methoxy-5-chloro-2,6dinitropyridine from 3,5-dichloropyridine, highlighting its potential in creating complex organic compounds (Jianlong, 2007).

  • Oligonucleotide Binding Studies : Asseline et al. (1996) explored the binding properties of oligonucleotides linked to 2-Methoxy-6-chloro-9-aminoacridine, contributing to our understanding of DNA interactions (Asseline, Bonfils, Dupret, & Thuong, 1996).

  • Pyrolysis and Spectroscopy Studies : Holzmeier et al. (2016) investigated the pyrolysis of 3-methoxypyridine, contributing to the understanding of pyrrolyl radicals and their behavior in the gas phase (Holzmeier, Wagner, Fischer, Bodi, & Hemberger, 2016).

Safety And Hazards

3-Chloro-2-methoxypyridine is classified as a hazardous chemical. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSICGKUDCSUMJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60535409
Record name 3-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methoxypyridine

CAS RN

13472-84-9
Record name 3-Chloro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60535409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-methoxypyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Beak, JK Lee, BG McKinnie - The Journal of Organic Chemistry, 1978 - ACS Publications
Methylation of 15 protomeric ambident nucleophiles with methyl fluorosulfonate has been found to occur regio-specifically at the heteroatom remote from the mobile proton. In most …
Number of citations: 62 pubs.acs.org
E Spinner, JCB White - Journal of the Chemical Society B: Physical …, 1966 - pubs.rsc.org
The ultraviolet and infrared spectra and the ionisation constants of the title compounds containing substituents (3-, 4-, 5-, and 6-Me; 3- and 5-Cl; 3,5-Cl2; 3- and 5-Br; 3,5-Br2; 5-I; 3,5-I2; 3…
Number of citations: 36 pubs.rsc.org
M Beller, W Maegerlein, AF Indolese, C Fischer - Synthesis, 2001 - thieme-connect.com
The alkoxycarbonylation of various N-heteroaryl chlorides was examined in detail. Studies of the butoxycarbonylation of 2-and 3-chloropyridine revealed the importance of selecting …
Number of citations: 63 www.thieme-connect.com
TL Gilchrist - thieme-connect.com
… 1-Methoxy-5,8-dihydro-5,8-epoxyisoquinoline (33, R1 = OMe):[61] An oven-dried flask fitted with a septum and a stirrer bar was charged with a soln of 3-chloro-2-methoxypyridine (327 …
Number of citations: 0 www.thieme-connect.com
S Schiesser, P Hajek, HE Pople, H Käck, L Öster… - European Journal of …, 2022 - Elsevier
Inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein-1 (MALT1) is a promising strategy to modulate NF-κB signaling, with the potential to treat B-cell …
Number of citations: 1 www.sciencedirect.com
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org
W Liu, X Luo, S Qiu, W Huang… - BMC …, 2023 - bmcmicrobiol.biomedcentral.com
… officinale juice) mainly included 2-octan, 3-chloro-2-methoxypyridine-5-boronic acid, 2,5-dimethyl-2,5-hexanediol, 4-hydroxy-2- butanone, and 1-isopropyl-2-methylbenzene. The …
Number of citations: 1 bmcmicrobiol.biomedcentral.com

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